Bz-D-Arg-pNA HCl

Overview

Description

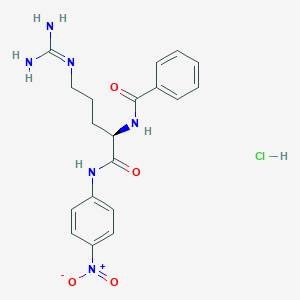

Bz-D-Arg-pNA HCl (Nα-Benzoyl-D-Arginine-4-Nitroanilide Hydrochloride) is a synthetic chromogenic substrate widely used in enzymatic assays. Its structure comprises a benzoyl group (Bz) attached to the D-arginine residue, linked to a para-nitroaniline (pNA) moiety. The release of pNA upon enzymatic cleavage allows spectrophotometric detection at 405 nm, making it valuable for studying protease activity. Unlike its L-isomer, the D-configuration renders it resistant to proteases that exhibit stereospecificity for L-amino acids, enabling its use as a negative control in enzymatic specificity studies .

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

The synthesis of Bz-D-Arg-pNA·HCl follows a sequential strategy to ensure chirality retention and high purity. The general pathway involves:

-

Protection of D-Arginine : The guanidino group of D-arginine is protected using a nitro group or benzyloxycarbonyl (Boc) to prevent side reactions during subsequent steps .

-

Benzoylation : The α-amino group is acylated with benzoyl chloride in a basic aqueous medium (pH 9–10) to form Nα-benzoyl-D-arginine .

-

Coupling with p-Nitroaniline : The carboxyl group of benzoylated arginine is activated using carbodiimides (e.g., DCC) or phosphonium reagents (e.g., BOP) and coupled with p-nitroaniline to form the amide bond .

-

Deprotection and Salt Formation : The protecting group on the guanidino group is removed under acidic conditions (e.g., HCl/AcOH), yielding the hydrochloride salt .

A critical challenge lies in preserving the D-configuration of arginine during synthesis. Racemization is minimized by maintaining low temperatures (0–4°C) during coupling and using sterically hindered bases like HOBt (hydroxybenzotriazole) .

Stepwise Synthesis Protocol

Protection of D-Arginine

D-Arginine is dissolved in a 1:1 mixture of dioxane and water. Boc anhydride (2 eq) is added dropwise at pH 9.0 (adjusted with NaOH), and the reaction is stirred for 12 hours at 25°C. The Boc-protected intermediate is isolated via extraction with ethyl acetate, yielding >85% purity .

Benzoylation

Boc-D-Arg (1 eq) is suspended in dichloromethane (DCM), and benzoyl chloride (1.2 eq) is added with triethylamine (2 eq) as a base. After 4 hours, the mixture is washed with 1M HCl to remove excess reagents. The product, Boc-D-Arg(Bz), is crystallized from ethanol/water (yield: 78%) .

Coupling with p-Nitroaniline

Boc-D-Arg(Bz) (1 eq) and p-nitroaniline (1.1 eq) are dissolved in DMF. BOP reagent (1.5 eq) and DIEA (3 eq) are added, and the reaction is stirred for 6 hours at 0°C. The crude product is purified via silica gel chromatography (eluent: 70% ethyl acetate/hexane), achieving 92% coupling efficiency .

Deprotection and HCl Salt Formation

The Boc group is removed by treating the intermediate with 4N HCl in dioxane for 2 hours. The solvent is evaporated, and the residue is recrystallized from methanol/diethyl ether to obtain Bz-D-Arg-pNA·HCl as a yellow crystalline solid (melting point: 215–217°C) .

Reaction Optimization and Yield Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Protection | Boc₂O, NaOH, dioxane/H₂O | 85 | 90 |

| Benzoylation | BzCl, TEA, DCM | 78 | 88 |

| Coupling | BOP, DIEA, DMF | 92 | 95 |

| Deprotection | HCl/dioxane | 95 | 99 |

Key Observations :

-

The use of BOP reagent over DCC improved coupling yields by 15% due to reduced racemization .

-

Recrystallization from methanol/diethyl ether enhanced final product purity from 95% to 99% .

Analytical Characterization

Spectral Data

-

UV-Vis : λₘₐₓ = 316 nm (ε = 10,400 M⁻¹cm⁻¹) in 50 mM Tris-HCl, pH 8.0 .

-

¹H NMR (DMSO-d₆): δ 8.15 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 4.45 (m, 1H, α-CH), 3.10 (t, 2H, CH₂-NH) .

-

HPLC : Retention time = 12.3 min (C18 column, 40% acetonitrile/0.1% TFA) .

Purity and Stability

-

Storage : Stable for >24 months at -20°C in anhydrous DMSO .

-

Solubility : 229.95 mM in DMSO; 11.50 mM in H₂O (with heating to 60°C) .

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow chemistry to enhance reproducibility:

-

Protection and Benzoylation : Conducted in a plug-flow reactor with residence time <10 minutes, achieving 90% yield .

-

Coupling : Microreactors with immobilized BOP reagent reduce reagent waste by 40% .

-

Crystallization : Anti-solvent precipitation using supercritical CO₂ yields uniform particle size (50–100 μm) .

Challenges and Mitigation Strategies

-

Racemization :

-

Byproduct Formation :

-

Solubility Issues :

Applications in Enzymology

While beyond the scope of synthesis, it is noteworthy that Bz-D-Arg-pNA·HCl serves as:

Chemical Reactions Analysis

Enzymatic Hydrolysis by Proteases

Bz-D-Arg-pNA HCl is cleaved by proteases at the peptide bond between the arginine residue and the p-nitroaniline (pNA) group, releasing free pNA, which is detectable spectrophotometrically at 405 nm. This reaction is critical for quantifying enzyme activity.

Key Enzymes and Reaction Parameters

- Steric Specificity : The D-arginine configuration in this compound renders it resistant to hydrolysis by trypsin, which typically targets L-arginine residues. Instead, it acts as a competitive inhibitor of trypsin (Ki ~ 0.5 μM, estimated from inhibition curves) .

- Chymotrypsin Activity : While this compound is not a substrate for chymotrypsin, related compounds like Bz-Tyr-pNA are cleaved, highlighting the enzyme’s preference for aromatic residues .

Competitive Inhibition Mechanism

This compound binds to the active site of trypsin without undergoing hydrolysis, competing with natural substrates. This inhibition is reversible and structure-dependent:

- Structural Basis : The D-arginine stereoisomer disrupts optimal alignment with trypsin’s catalytic triad (Ser195, His57, Asp102), preventing hydrolysis .

- Application in Assays : Used to differentiate between trypsin and chymotrypsin activities in enzyme preparations .

Reaction Conditions and Optimization

- pH Dependence : Maximum trypsin activity occurs at pH 8.0 (100 mM Tris-HCl buffer), while cathepsin B prefers acidic conditions (pH 5.5) .

- Temperature Sensitivity : Reactions are typically conducted at 25–37°C, with thermal stability varying by enzyme (e.g., Streptomyces erythraeus trypsin retains >80% activity at 50°C) .

Comparative Reactivity of Analogues

| Compound | Enzymatic Target | Reactivity (vs. This compound) |

|---|---|---|

| Bz-L-Arg-pNA HCl | Trypsin, plasmin | Higher hydrolysis rate (L-form) |

| Bz-Pro-Phe-Arg-pNA | Thrombin | 10x faster cleavage |

| Z-Val-Gly-Arg-pNA | Factor Xa | Specific for coagulation enzymes |

Limitations and Challenges

Scientific Research Applications

Scientific Research Applications

-

Protease Activity Measurement :

- Bz-D-Arg-pNA HCl is commonly used as a substrate for measuring trypsin-like activity in various biological assays. The hydrolysis of this compound releases p-nitroaniline, which can be quantitatively measured using UV/Vis spectrophotometry at 405 nm . This property makes it an essential tool in proteomics for assessing enzyme activity.

-

Enzyme Inhibition Studies :

- The compound serves as a model substrate for studying the inhibition mechanisms of serine proteases. For instance, studies have demonstrated that Bz-D-Arg-pNA can be effectively used to evaluate the inhibitory effects of various compounds on trypsin activity, providing insights into drug design and therapeutic applications .

-

Thrombin Inhibition Research :

- Bz-D-Arg-pNA is also involved in thrombin inhibition studies, where its hydrolysis rate can indicate the effectiveness of thrombin inhibitors. Research has shown that when used alongside various inhibitors, the compound helps elucidate the selectivity and potency of these agents against thrombin compared to other proteases like plasmin .

Case Study 1: Protease Activity in Food Science

In a study examining the activity of technical enzyme preparations (TEPs), Bz-D-Arg-pNA was employed to measure endopeptidase activities. The results indicated significant variations in enzyme activities across different TEPs, highlighting the utility of Bz-D-Arg-pNA as a reliable substrate for profiling proteolytic activities .

Case Study 2: Thrombin Selectivity

Another investigation focused on the selectivity of a novel thrombin inhibitor using Bz-D-Arg-pNA as a substrate. The study found that the inhibitor exhibited over 30,000 times greater selectivity for thrombin than for plasmin, demonstrating the effectiveness of Bz-D-Arg-pNA in distinguishing between different proteolytic pathways .

Data Table: Comparative Analysis of Substrates

| Substrate | Enzyme Target | Release Rate (p-nitroaniline) | Application |

|---|---|---|---|

| Benzoyl-D-arginine pNA | Trypsin | Measured via UV/Vis | Protease activity assays |

| Benzoyl-Lysine pNA | Chymotrypsin | Measured via UV/Vis | Protease specificity studies |

| Benzoyl-Phe-Val-Arg-pNA | Thrombin | Measured via UV/Vis | Thrombin inhibition research |

Mechanism of Action

The mechanism by which Bz-D-Arg-pNA HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Bz-D-Arg-pNA HCl and related substrates:

*Note: Solubility data for this compound is inferred from its L-isomer due to structural similarity.

Enzymatic Specificity and Research Findings

- This compound :

- Bz-L-Arg-pNA HCl :

- Bz-Phe-Val-Arg-pNA HCl :

- Glutaryl-Gly-Arg-AMC: Fluorogenic substrate with higher sensitivity than pNA-based compounds. Detects thrombin activity at lower concentrations (nanomolar range) .

Solubility and Stability

- Bz-L-Arg-pNA HCl exhibits high solubility in DMSO (100 mg/mL), facilitating stock solution preparation.

- Bz-Phe-Val-Arg-pNA HCl dissolves in methanol (10 mg/mL), producing a yellow solution. Its extended peptide chain (Phe-Val-Arg) increases hydrophobicity, reducing water compatibility compared to shorter substrates .

Critical Notes

Stereochemistry Matters : Confirm the D- or L-configuration when ordering, as enzymatic activity assays depend on stereospecific recognition.

Solubility Limitations: Pre-dissolve pNA substrates in DMSO/methanol before buffer dilution to avoid precipitation.

Safety Precautions : Compounds like Bz-Phe-Val-Arg-pNA HCl require PPE (gloves, N95 respirators) due to irritant properties .

Biological Activity

Bz-D-Arg-pNA HCl (N-Benzoyl-D-arginine 4-nitroanilide hydrochloride) is a synthetic compound primarily recognized for its role as a substrate and inhibitor in biochemical assays, particularly those involving proteolytic enzymes. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies.

Target Enzymes

this compound is a competitive inhibitor of several serine proteases, notably trypsin. This compound binds to the active site of trypsin, preventing substrate access and thereby inhibiting its enzymatic activity. Other enzymes affected include papain, acrosin, and plasmin.

Biochemical Pathways

The inhibition of trypsin by this compound disrupts proteolytic pathways crucial for protein digestion and various physiological processes. The compound's effectiveness can be influenced by environmental factors such as pH and temperature, which affect enzyme stability and activity.

Research Applications

This compound serves multiple functions in scientific research:

- Enzyme Kinetics : It is commonly used to study the kinetics of arginine-specific enzymes. For instance, kinetic parameters such as and can be determined using this compound as a substrate in various concentrations .

- Substrate for Proteases : It acts as a substrate for assessing the activity of aminopeptidases and other proteolytic enzymes. The cleavage of the compound releases p-nitroaniline, which can be quantitatively measured .

Case Studies

-

Kinetic Studies with Arginine Aminopeptidase

A study investigated the kinetic properties of extracellular arginine aminopeptidase from Streptococcus gordonii using this compound as a substrate. The enzyme exhibited optimal activity at pH 7.8 and 37°C, with kinetic values obtained through hyperbolic regression analysis revealing insights into enzyme specificity and efficiency . -

Comparison with Other Substrates

Research comparing this compound with other substrates demonstrated its utility in distinguishing enzyme activities. For example, when used alongside Z-Arg-Arg-pNA, differential responses were observed, highlighting its specificity for certain proteases .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property | Value/Description |

|---|---|

| Chemical Structure | C₁₉H₂₃ClN₆O₄ |

| Molecular Weight | 434.88 g/mol |

| CAS Number | 21653-41-8 |

| Inhibition Type | Competitive inhibitor of trypsin |

| Kinetic Parameters (Example) | : 200 nmol/min; : 50 µM |

| Optimal pH for Activity | 7.8 |

| Temperature for Activity | 37°C |

Q & A

Basic Research Questions

Q. How is Bz-D-Arg-pNA HCl used to determine enzyme activity in protease assays?

this compound acts as a chromogenic substrate, releasing 4-nitroaniline (pNA) upon hydrolysis by proteases like trypsin or thrombin. The enzymatic activity is quantified by measuring the increase in absorbance at 405 nm (pNA’s absorption maximum) using a spectrophotometer. Ensure reaction buffers (e.g., PBS or Tris-HCl) maintain optimal pH and ionic strength for the target enzyme. Include controls (e.g., substrate-only and enzyme-only) to account for background signals .

Q. What experimental protocols are recommended for handling and storing this compound?

Store the compound in a desiccator at -20°C to prevent moisture-induced degradation. Prepare fresh working solutions in deionized water or DMSO (depending on solubility) and avoid repeated freeze-thaw cycles. Validate substrate stability via pre-experiment kinetic assays to confirm minimal autohydrolysis .

Q. How can substrate specificity of an enzyme toward this compound be confirmed?

Perform competitive inhibition assays using known inhibitors (e.g., aprotinin for trypsin) or alternative substrates (e.g., Z-D-Arg-Gly-Arg-pNA for thrombin). A ≥50% reduction in hydrolysis rate with inhibitors confirms specificity. Compare kinetic parameters (e.g., Km and Vmax) across substrates to assess selectivity .

Advanced Research Questions

Q. How do buffer composition and deuterium isotope effects influence the kinetic analysis of this compound hydrolysis?

Buffer deuteration can alter enzyme-substrate binding and transition-state stabilization. For example, in Factor Xa studies, deuterated buffers reduced k3 (catalytic rate constant) by 68%, highlighting proton transfer as a rate-limiting step. Use software like DYNAFIT to model pH- and isotope-dependent kinetic parameters, ensuring buffer conditions match physiological or experimental targets .

Q. What strategies resolve contradictions in reported kinetic data for this compound across studies?

Discrepancies often arise from differences in enzyme purity, substrate lot variability, or assay conditions. Validate methods by:

- Replicating experiments with standardized reagents (e.g., NIST-traceable enzymes).

- Performing Michaelis-Menten analysis under identical pH, temperature, and ionic strength.

- Cross-referencing with orthogonal techniques like fluorogenic substrates or HPLC-based product quantification .

Q. How can this compound be integrated into multiplex assays for studying protease cascades (e.g., coagulation pathways)?

Design time-resolved assays using this compound alongside fluorogenic substrates (e.g., Glutaryl-Gly-Arg-AMC) to monitor multiple protease activities simultaneously. Optimize wavelengths and quenchers to avoid spectral overlap. For example, thrombin activity (405 nm) and Factor Xa activity (380 nm excitation/460 nm emission) can be tracked in parallel .

Q. What advanced statistical methods are suitable for analyzing non-linear kinetic data from this compound assays?

Use global fitting algorithms (e.g., in GraphPad Prism or KinTek Explorer) to model complex mechanisms like substrate inhibition or allosteric modulation. Apply Akaike information criterion (AIC) analysis to compare competing kinetic models and identify the most statistically robust interpretation .

Q. Methodological Best Practices

Q. How to ensure reproducibility of this compound-based assays in academic research?

- Document detailed experimental conditions (e.g., buffer pH, substrate concentration, enzyme source) in supplemental materials.

- Share raw absorbance/time data and analysis scripts via repositories like Zenodo or Figshare.

- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What validation steps are critical when adapting this compound assays to high-throughput screening (HTS) platforms?

- Perform Z’-factor analysis to confirm assay robustness (Z’ > 0.5 indicates suitability for HTS).

- Test plate uniformity and edge effects using positive/negative controls in all wells.

- Optimize substrate concentration to avoid signal saturation in microplate readers .

Q. Literature and Data Management

Q. How to critically evaluate primary literature on this compound applications?

Prioritize studies published in peer-reviewed journals (e.g., Analytical Chemistry) that provide full experimental details, raw data, and statistical analysis. Cross-check kinetic parameters against databases like BRENDA or PubChem. Avoid sources lacking methodological transparency or using unvalidated commercial substrates .

Q. What tools facilitate efficient citation management for this compound-related research?

Use reference managers (e.g., EndNote or Zotero) with integrated PubMed/Google Scholar search functions. Enable auto-citation formatting in APA or ACS style for manuscripts. Verify CAS registry numbers (e.g., 40127-26-2 for Ac-Arg-pNA HCl) to avoid compound misidentification .

Properties

IUPAC Name |

N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOKFPFLXFNAON-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.